2-Morpholino-4,6-difluoropyrimidine
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Overview
Description
2-Morpholino-4,6-difluoropyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with morpholine and fluorine groups. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-4,6-difluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with a pyrimidine derivative, often 4,6-dichloropyrimidine.
Substitution Reaction: The dichloropyrimidine undergoes a nucleophilic substitution reaction with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Fluorination: The resulting intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to introduce the fluorine atoms at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-4,6-difluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups on the pyrimidine ring.
Scientific Research Applications
2-Morpholino-4,6-difluoropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Morpholino-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as a kinase inhibitor, blocking the phosphorylation of proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
2-Morpholino-4,6-dimethylpyrimidine: Contains methyl groups instead of fluorine.
2-Morpholino-4,6-dihydroxypyrimidine: Features hydroxyl groups in place of fluorine.
Uniqueness
2-Morpholino-4,6-difluoropyrimidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
4-(4,6-difluoropyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCALKMNKGFTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355559 |
Source
|
Record name | 2-Morpholino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189003-02-9 |
Source
|
Record name | 2-Morpholino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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